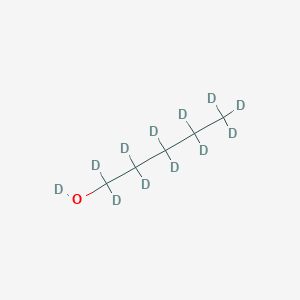

N-Pentyl alcohol-D12

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Pentyl alcohol-D12, also known as 1-Pentanol, n-Amyl Alcohol, is a type of alcohol . It is commonly used in the induction of general anesthesia or for the production of complete anesthesia of short duration .

Synthesis Analysis

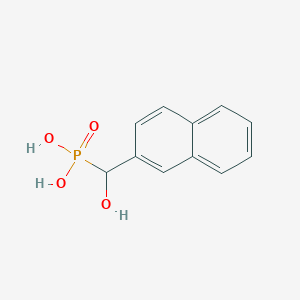

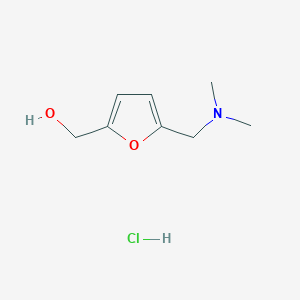

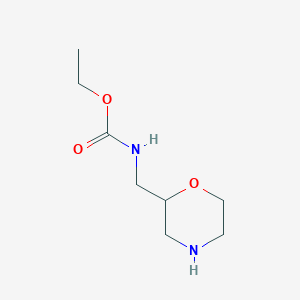

The synthesis of N-Pentyl Alcohol-D12 involves a coreduction wet chemical approach . The process is atom-economic, base-free, and allows for excellent retention of stereochemical integrity . The use of diphenylphosphate as an additive significantly enhances reactivity and product selectivity .Molecular Structure Analysis

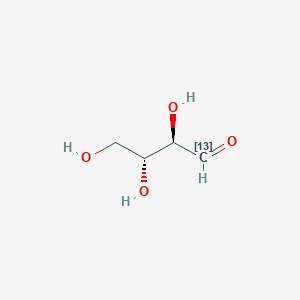

The molecular formula of N-Pentyl Alcohol-D12 is C5H12O . It has a molecular weight of 100.22 g/mol . The structure of N-Pentyl Alcohol-D12 includes a chain of five carbon atoms with a hydroxyl (-OH) group attached to one end .Chemical Reactions Analysis

The main consumption reactions of N-Pentyl Alcohol-D12 are H-abstraction reactions by hydroxyl (OH) and hydroperoxyl (HO2) radicals . These reactions produce various isomers .Physical And Chemical Properties Analysis

N-Pentyl Alcohol-D12 has a molecular weight of 100.22 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . It also has a Rotatable Bond Count of 3 . The exact mass is 100.164135953 g/mol .Aplicaciones Científicas De Investigación

Catalysis and Synthesis

N-Pentyl alcohol-D12 and its derivatives are utilized in various catalytic and synthetic applications. For example, n-Pentyl tetrahydrofurfuryl ether, derived from n-pentanol, has properties suitable for use as a diesel component. The synthesis involves a one-pot process using a metal-acid bifunctional catalyst, which includes n-pentanol as a starting material (Tiwari, Jain, & Yadav, 2017). This highlights the role of n-pentyl alcohol-D12 derivatives in the development of alternative fuel sources.

Fuel and Engine Performance

The blending of alcohols like n-pentanol with diesel fuel has been studied for potential use in diesel engines. Research shows that such blends can impact engine performance, emissions, and fuel properties (Atmanli & Yilmaz, 2018). This research is critical for developing more sustainable and efficient fuel options.

Combustion Chemistry

Studies on low-temperature oxidation of fuel mixtures including n-pentane, a related compound to n-pentyl alcohol-D12, provide insights into the combustion chemistry of these compounds. The interaction of n-pentane with other substances like ethanol and dimethyl ether in these mixtures reveals important details about combustion processes and efficiency (Jin et al., 2018).

Nanotechnology and Biomedical Applications

In nanotechnology and biomedical research, derivatives of n-pentyl alcohol-D12, such as penicillamine-modified selenium nanoparticles, are being explored for their potential in treating conditions like Alzheimer's disease. These nanoparticles have shown promise in inhibiting amyloid-β aggregation, a key factor in Alzheimer's pathology (Sun et al., 2017).

Analytical Chemistry

N-Pentyl alcohol-D12 is used in analytical chemistry, particularly in the study of diffusion coefficients in different solvents, which is crucial for understanding solute-solvent interactions and for the development of new separation processes (Okubo et al., 2021).

Cosmetics and Personal Care

In the cosmetics and personal care industry, derivatives of n-pentyl alcohol-D12, such as pentyl rhamnoside, are used in formulations due to their surfactant properties. These compounds contribute to the development of products with high hydration properties and rapid cutaneous penetration (Houlmont et al., 2001).

Spectroscopy

Spectroscopic studies involving n-pentane and n-pentane-D12 provide essential data on vibrational spectra and rotational isomerism, which are important for understanding molecular structures and behaviors (Harada et al., 1977).

Safety And Hazards

When handling N-Pentyl Alcohol-D12, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. It should be used only outdoors or in a well-ventilated area. After handling, wash face, hands, and any exposed skin thoroughly. Wear protective gloves, protective clothing, eye protection, and face protection. Keep away from heat, sparks, open flames, and hot surfaces .

Propiedades

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5-undecadeuterio-5-deuteriooxypentane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-2-3-4-5-6/h6H,2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQJEAYHLZJPGS-PSDCQUMKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Pentyl alcohol-D12 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid](/img/structure/B118271.png)